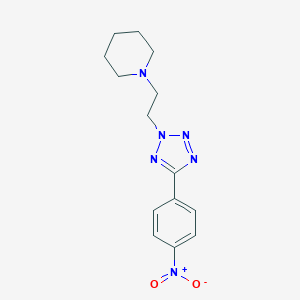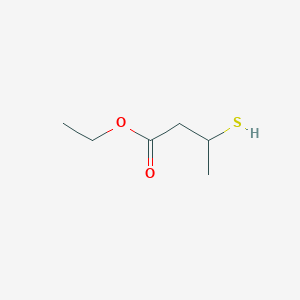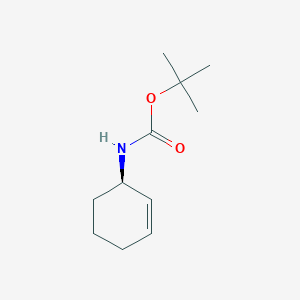
(E)-4-Hydroxytoremifene
説明
(E)-4-Hydroxytoremifene is a selective estrogen receptor modulator (SERM) that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of toremifene, which is a nonsteroidal antiestrogen drug used in the treatment of breast cancer. This compound has been shown to have a high affinity for estrogen receptors and has been studied for its potential use in the treatment of various diseases.
科学的研究の応用
Biochemical and Pharmacological Effects
(E)-4-Hydroxytoremifene, as a metabolite of Toremifene, has been studied for its antiestrogenic and antitumor properties. This compound binds to estrogen receptors with higher affinity compared to Toremifene and inhibits the growth of MCF-7 cells, which are a type of breast cancer cell. Despite its weaker intrinsic estrogenic effect compared to Toremifene, 4-Hydroxytoremifene still demonstrates significant biological activity, including antiestrogenic actions at high doses and interactions with estrogen receptors (Kangas, 2004).
DNA Adduct Formation
Research involving DNA adduct formation in female Sprague-Dawley rats treated with Toremifene or α-Hydroxytoremifene, a predominant metabolite of Toremifene, showed that α-Hydroxytoremifene could interact with DNA. This interaction leads to the formation of DNA adducts, which may have implications for understanding the genetic and cellular impact of this compound and its potential role in chemotherapeutic applications (Costa et al., 2007).
Pharmacokinetics in Breast Cancer Patients
In a pharmacokinetic study involving patients with advanced breast cancer, plasma concentrations of 4-Hydroxytoremifene were measurable only at high doses of Toremifene. This study helps in understanding the metabolic and kinetic patterns of Toremifene and its metabolites, including 4-Hydroxytoremifene, in a clinical setting (Wiebe et al., 2004).
Reactivity and Potential Toxicity
The reactivity and potential toxicity of 4-Hydroxytoremifene have been studied. It is suggested that its formation of a quinone methide could be linked to cytotoxic effects, although these effects appear to be similar to the parent antiestrogens, suggesting that o-quinone formation from 4-Hydroxytoremifene may not significantly contribute to its cytotoxicity (Yao et al., 2001).
Metabolism Studies
Studies on the metabolism of Toremifene in liver microsomes have identified 4-Hydroxytoremifene as a metabolite, further elucidating the metabolic pathways of Toremifene and its analogues. Such studies contribute to a deeper understanding of the drug's metabolic fate and its implications for therapeutic use (Jones & Lim, 2002).
特性
IUPAC Name |
4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCUUXSMIJSEB-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443271 | |
| Record name | (E)-4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177748-22-0 | |
| Record name | (E)-4-Hydroxytoremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
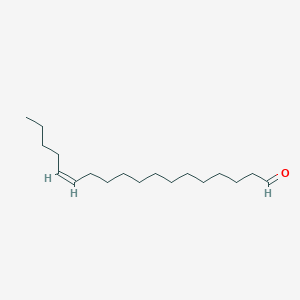
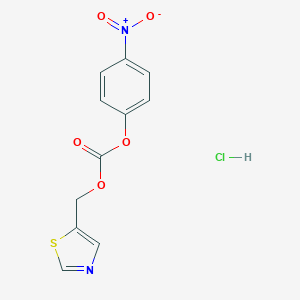



![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)
